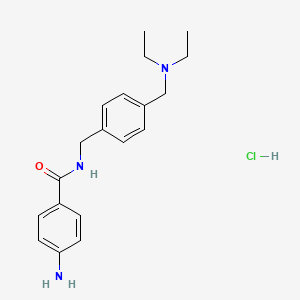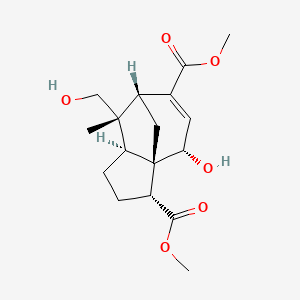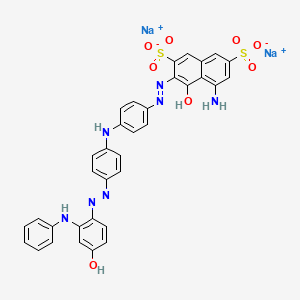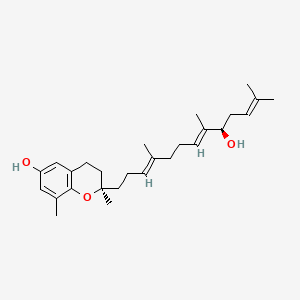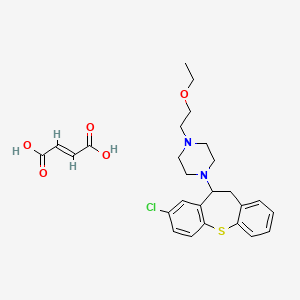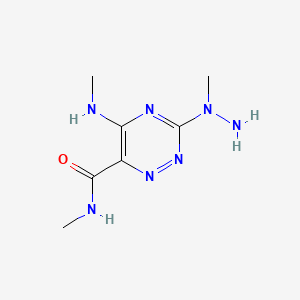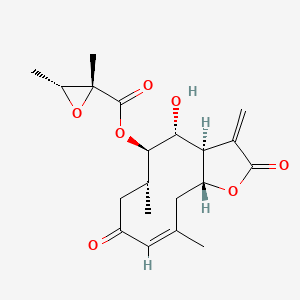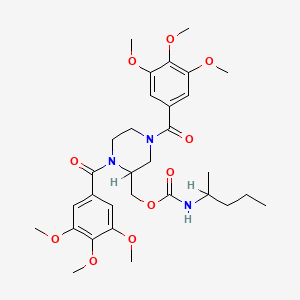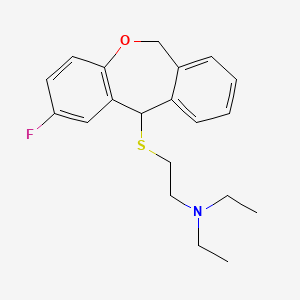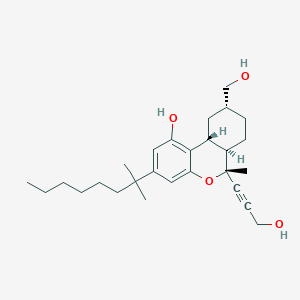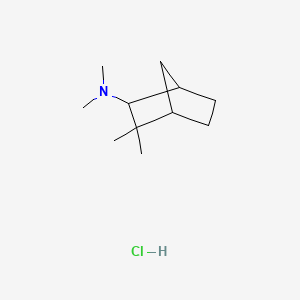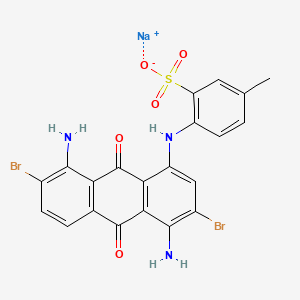
Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate: is a complex organic compound with significant applications in various fields. It is characterized by its unique structure, which includes multiple functional groups such as amino, bromine, and sulfonate groups. This compound is often used in scientific research due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate involves multiple steps
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: De-brominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used as a fluorescent probe due to its ability to emit light upon excitation. This property is useful in imaging and diagnostic applications.
Medicine: Its structure allows for modifications that can enhance its therapeutic properties.
Industry: In industrial applications, the compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textiles and other materials.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets. The amino and bromine groups allow for binding to specific proteins and enzymes, altering their activity. The sulfonate group enhances the compound’s solubility, facilitating its transport within biological systems. The overall mechanism involves the modulation of biochemical pathways, leading to the desired therapeutic or diagnostic effects.
Vergleich Mit ähnlichen Verbindungen
- Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulfonate
- Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)phenylsulfonate
Uniqueness: Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate is unique due to the presence of the toluene-3-sulphonate group, which imparts distinct chemical properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
83027-42-3 |
|---|---|
Molekularformel |
C21H14Br2N3NaO5S |
Molekulargewicht |
603.2 g/mol |
IUPAC-Name |
sodium;2-[(4,8-diamino-3,7-dibromo-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H15Br2N3O5S.Na/c1-8-2-5-12(14(6-8)32(29,30)31)26-13-7-11(23)19(25)17-16(13)21(28)15-9(20(17)27)3-4-10(22)18(15)24;/h2-7,26H,24-25H2,1H3,(H,29,30,31);/q;+1/p-1 |
InChI-Schlüssel |
NWIVJLXHYXNBIE-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=CC(=C4N)Br)N)Br)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)

